Crystal Structure Resolution: The 4-Chlorophenoxy Derivative Uniquely Enabled Refinement of the Acetal Bond-Length/Reactivity Correlation to R = 0.040
The single-crystal X-ray structure of the title compound was determined and refined to an R-factor of 0.040, providing acetal bond lengths consistent with the Jones-Kirby bond-length/reactivity correlation [1]. In contrast, the 4-bromo analog (CAS 36603-49-3) and 4-fluoro analog (CAS 259209-11-5) lack published crystal structures in this correlation series, limiting their utility for precise structure-reactivity predictions. Only the 4-chlorophenoxy derivative existed as a crystalline solid at room temperature within the simple aryloxy series, facilitating diffraction-quality crystal growth [1].
| Evidence Dimension | X-ray crystal structure refinement quality (R-factor) and suitability for acetal bond-length determination |
|---|---|
| Target Compound Data | R = 0.040; acetal bond lengths determined and consistent with correlation. |
| Comparator Or Baseline | 4-Br analog: No published crystal structure in this series. 4-F analog: No published crystal structure. 4-Me analog: No published crystal structure. |
| Quantified Difference | Target compound uniquely enabled experimental bond-length validation of the Jones-Kirby correlation. |
| Conditions | Single-crystal X-ray diffraction; space group P-1; a = 6.774(3), b = 8.900(4), c = 9.811(4) Å; R = 0.040 for 728 unique observed reflections [F ≥ 3σ(F)]. |
Why This Matters
For physical organic chemists seeking to computationally model acetal reactivity or design hydrolytically labile protecting groups, the availability of a high-resolution crystal structure with validated bond-length data is irreplaceable; the 4-chlorophenoxy derivative provides the only experimentally verified benchmark in its simplest analog series.
- [1] Jones, P.G., Sheldrick, G.M., Kirby, A.J., Glenn, R. The crystal structure of 2-(4-chlorophenoxy)-tetrahydropyran. Zeitschrift für Kristallographie - Crystalline Materials, 159(1-4), 265-270, 1982. DOI: 10.1524/zkri.1982.159.14.265 View Source
